molecular formula C23H21N5O2 B2901694 N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251669-99-4

N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2901694
CAS No.: 1251669-99-4
M. Wt: 399.454
InChI Key: PFQHOCMFOVWJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide is a synthetic small molecule with a molecular formula of C₂₃H₂₁N₅O₂ and a molecular weight of 399.4 g/mol . This compound, also known under the research codes VU0515056-1 and CCG-282869, features a molecular structure that integrates dihydroisoquinoline, methylpyrimidine, and cyanophenylacetamide motifs . These pharmacophores are frequently investigated in medicinal chemistry for their potential to interact with various biological targets. The compound's computed properties include a topological polar surface area of 91.1 Ų and an estimated XLogP3 of 3.5, which provide insight into its physicochemical characteristics . As a key chemical tool in early-stage drug discovery, this acetamide derivative is supplied for research applications such as high-throughput screening (HTS), hit-to-lead optimization, and structure-activity relationship (SAR) studies. Its complex structure, characterized by a complexity rating of 634, makes it a valuable intermediate for constructing diverse compound libraries or for probing specific enzymatic activities . Researchers utilize this compound strictly for in vitro investigations to explore novel therapeutic pathways. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting, adhering to all relevant safety protocols.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-11-22(30-15-21(29)26-20-8-4-5-17(12-20)13-24)27-23(25-16)28-10-9-18-6-2-3-7-19(18)14-28/h2-8,11-12H,9-10,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQHOCMFOVWJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)OCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the cyanophenyl intermediate, followed by the formation of the dihydroisoquinoline and pyrimidinyl ether components. Key steps may include:

    Nitrile Formation: Introduction of the cyanide group to the phenyl ring.

    Pyrimidine Synthesis: Construction of the pyrimidine ring, often through cyclization reactions.

    Ether Linkage Formation: Coupling of the pyrimidine and dihydroisoquinoline moieties via an ether bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and catalytic processes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the dihydroisoquinoline moiety.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield an amine derivative.

Scientific Research Applications

N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a ligand in receptor studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s pyrimidine core and acetamide linker are common in several analogs, but substituent variations significantly alter physicochemical properties:

  • Electron-Withdrawing Groups: The 3-cyanophenyl group in the target compound contrasts with electron-donating groups (e.g., methyl, methoxy) in analogs like 13a (4-methylphenyl) and 13b (4-methoxyphenyl) .
  • Heterocyclic Modifications: The dihydroisoquinoline substituent distinguishes the target compound from analogs with thieno[2,3-d]pyrimidine (e.g., 6, 23) or pyrido[4,3ʹ:4,5]thieno[2,3-d]pyrimidinone (e.g., 24) cores. These heterocycles may confer varying steric and electronic profiles.
  • Linker Diversity : Unlike thioether-linked analogs (e.g., 5.6 ) , the target compound uses an ether-acetamide bridge, which could enhance metabolic stability due to reduced susceptibility to oxidation.

Physicochemical Properties

Key data for selected analogs:

Compound m.p. (°C) Molecular Weight Key Spectral Data (IR/NMR)
Target Compound N/A N/A N/A
13a 288 357.38 IR: 2214 cm⁻¹ (C≡N); ¹H-NMR: δ 2.30 (CH3)
5.6 230 344.21 ¹H-NMR: δ 12.50 (NH); MS: [M+H]+ 344.21
6 190–191 362.0 ¹H-NMR: δ 2.03 (CH3); LC-MS: [M+H]+ 362.0
23 202–203 314.0 ¹H-NMR: δ 2.57, 3.11 (CH3); LC-MS: [M+H]+ 314.0

The target compound’s predicted higher molecular weight (due to dihydroisoquinoline) may reduce solubility compared to smaller analogs like 23 .

Discussion of Key Trends

  • Substituent Impact: Electron-withdrawing groups (e.g., cyano, chloro) are associated with higher melting points and stability, as seen in 5.6 (m.p. 230°C) versus 13a (m.p. 288°C) .
  • Synthetic Challenges: Bulky substituents (e.g., dihydroisoquinoline) may complicate synthesis, mirroring the low yield (44%) of III-9 .

Biological Activity

N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide, a compound of interest in medicinal chemistry, has been investigated for its biological activities, particularly in the context of potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H19N3O2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}

This structure includes a cyanophenyl group, a dihydroisoquinoline moiety, and a pyrimidine derivative, which may contribute to its pharmacological properties.

Biological Activities

1. Antioxidant Activity

The antioxidant potential of this compound was evaluated using the ABTS assay. The results indicated moderate antioxidant activity, suggesting that the compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Activity

In vitro studies demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The microdilution method was employed to assess the minimum inhibitory concentrations (MICs), revealing that the compound exhibits potent antimicrobial properties .

3. Mechanism of Action

The mechanism behind the antimicrobial activity may involve the interaction of the compound with bacterial cell walls or interference with essential metabolic pathways. Further studies are needed to elucidate these mechanisms in detail.

Study 1: Antioxidant and Antimicrobial Evaluation

A recent study focused on synthesizing and evaluating a series of compounds similar to this compound. The findings revealed that compounds with similar structural features exhibited varying degrees of antioxidant and antimicrobial activities. The study highlighted the importance of functional groups in enhancing biological efficacy .

Study 2: Computational Analysis

Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties of this compound. These analyses suggest that specific electronic configurations may contribute to its biological activities, paving the way for further drug design .

Summary Table of Biological Activities

Activity Type Method Used Results
AntioxidantABTS AssayModerate activity
AntimicrobialMicrodilution MethodSignificant activity against various strains
Computational AnalysisDFTInsights into electronic properties

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Substitution reactions under alkaline conditions for introducing pyrimidine or isoquinoline moieties (e.g., using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol as in ).
  • Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages, as seen in analogous compounds ( describes cyanoacetamide condensation using ethanol and piperidine at 0–5°C ).
  • Reductive amination or acidic reduction (e.g., iron powder in HCl) for nitro-to-amine conversion ( ).

Key Considerations:

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer: 1H NMR is critical for verifying substituent positions and hydrogen environments:

  • Aromatic protons : Peaks between δ 7.0–8.6 ppm (split into doublets or multiplets) confirm phenyl/heterocyclic groups (e.g., δ 7.28–7.5 ppm for C6H5 in ).
  • Acetamide NH : A singlet near δ 10.10 ppm ( ).
  • Methyl groups : Sharp singlets at δ 2.07–2.57 ppm ( ).

Q. Example Table: Typical 1H NMR Signals

Proton Typeδ (ppm)SplittingReference
Aromatic (pyrimidine)8.37Singlet
Acetamide NH10.10Singlet
Methyl (CH3)2.19Singlet

Advanced Research Questions

Q. How can researchers optimize the condensation reaction to improve yield and purity?

Methodological Answer:

  • Reagent Selection : Use coupling agents like HATU or DMTMM for higher efficiency compared to traditional EDC ( used piperidine in ethanol for cyanoacetamide condensation ).
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions ( ).
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water mixtures, as in yielding 50–80% ).

Data-Driven Strategy:

  • Compare yields under varying conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE).

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Computational Models : Adjust force fields (e.g., AMBER or CHARMM) to account for solvation effects or tautomeric states ( highlights structural analogs requiring molecular docking refinements ).
  • Experimental Validation :
    • Perform dose-response assays (e.g., IC50 measurements) to confirm activity thresholds.
    • Use 2D NMR (COSY, HSQC) to verify conformational stability ( ).

Case Study:
In , triazole-pyrimidine hybrids showed discrepancies in predicted vs. observed kinase inhibition. Resolution involved crystallography to identify unmodeled binding pockets .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Methodological Answer:

  • Core Modifications :
    - Replace the pyrimidine ring with thieno[3,2-d]pyrimidin-4(3H)-one for increased π-stacking ([[20]] [[20]]).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.